molecular formula C19H15ClN4S B12613739 N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 920519-37-5

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B12613739
CAS No.: 920519-37-5
M. Wt: 366.9 g/mol
InChI Key: QIYFVANAXVIEPR-UHFFFAOYSA-N
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Description

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a dimethylpyrimidinylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production methods often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its combination of a benzothiazole moiety with a chlorophenyl group and a dimethylpyrimidinylamine structure. This unique combination enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

920519-37-5

Molecular Formula

C19H15ClN4S

Molecular Weight

366.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H15ClN4S/c1-11-9-12(2)22-19(21-11)24-16-10-13(7-8-14(16)20)18-23-15-5-3-4-6-17(15)25-18/h3-10H,1-2H3,(H,21,22,24)

InChI Key

QIYFVANAXVIEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)C

Origin of Product

United States

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